3',4'-Dihydroxyetoposide

Description

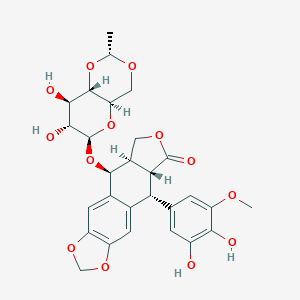

Structure

3D Structure

Properties

IUPAC Name |

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4-dihydroxy-5-methoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOJPLOJEPTJMM-FMEAWWTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905158 | |

| Record name | 9-(3,4-Dihydroxy-5-methoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100007-54-3, 113566-41-9 | |

| Record name | 3',4'-Dihydroxyetoposide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100007543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-Didemethylepipodoph7yllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113566419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3,4-Dihydroxy-5-methoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-O-DEMETHYLETOPOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5CKV6C56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3',4'-Dihydroxyetoposide: Discovery, Isolation, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',4'-dihydroxyetoposide, also known as etoposide catechol, a critical metabolite of the widely used anticancer drug etoposide. This document delves into the historical discovery and initial isolation of this compound, detailing the pivotal role of metabolic studies in its identification. It offers in-depth, field-proven protocols for its synthesis via selective demethylation of etoposide and its subsequent purification using preparative high-performance liquid chromatography (HPLC). The guide further explores the intricate mechanism of action of this compound as a potent topoisomerase II poison, elucidating its enhanced activity compared to the parent drug, particularly under oxidative conditions. The clinical significance of its formation, including its potential role in both therapeutic efficacy and treatment-related toxicities, is also discussed. This whitepaper is intended to serve as a valuable resource for researchers in oncology, pharmacology, and medicinal chemistry, providing both foundational knowledge and practical methodologies for the study of this important etoposide metabolite.

Introduction: The Emergence of a Key Etoposide Metabolite

Etoposide, a semi-synthetic derivative of podophyllotoxin, is a cornerstone of chemotherapy regimens for a variety of malignancies, including lung cancer, testicular cancer, and lymphomas[1]. Its mechanism of action involves the inhibition of topoisomerase II, an essential enzyme for resolving DNA topological challenges during replication and transcription[2]. The introduction of etoposide into clinical practice in 1971 marked a significant advancement in cancer treatment[2]. However, the clinical use of etoposide is associated with challenges, including variable bioavailability and the development of secondary malignancies[1][3]. These observations spurred intensive research into its metabolism, leading to the discovery of several metabolites, among which this compound (etoposide catechol) has emerged as a compound of significant interest.

This compound is the product of O-demethylation of the pendant dimethoxyphenol ring of etoposide[4]. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, with a lesser contribution from CYP3A5[4]. The presence of this catechol metabolite has been confirmed in the plasma of patients undergoing etoposide therapy[5]. Intriguingly, etoposide catechol is not merely an inactive byproduct; it is a potent topoisomerase II poison in its own right, exhibiting greater activity than the parent compound under certain conditions[6][7]. This enhanced activity and its potential involvement in both the therapeutic and toxic effects of etoposide underscore the importance of understanding its discovery, isolation, and biological activity.

Discovery and Initial Isolation: A Metabolic Detective Story

The discovery of this compound is intrinsically linked to the broader investigation of etoposide's metabolic fate. Early studies on etoposide metabolism focused on identifying the chemical transformations the drug undergoes in the body to better understand its efficacy and toxicity.

The Pivotal Role of Cytochrome P450 Enzymes

Initial investigations into etoposide metabolism in human liver microsomes revealed the formation of a catechol metabolite through O-demethylation[4]. Subsequent research pinpointed the specific enzyme responsible for this transformation. Through a series of experiments using a panel of prototypical substrates and inhibitors for various cytochrome P450 enzymes, it was demonstrated that substrates for CYP3A4, such as midazolam and erythromycin, competitively inhibited the formation of etoposide catechol[4]. Further validation came from studies using functionally expressed human CYP enzymes, which showed that CYP3A4 was the primary catalyst for the O-demethylation of etoposide, with a minor role for CYP3A5[4].

First Identification in Biological Samples

The definitive identification of this compound in patient samples was a critical step. The development of sensitive analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with electrochemical detection, enabled the simultaneous quantification of etoposide and its catechol metabolite in human plasma[4]. This methodology provided the first concrete evidence of the in vivo formation and circulation of this compound in patients receiving etoposide chemotherapy. Later, the development of liquid chromatography/electrospray/tandem mass spectrometry (LC-MS/MS) assays provided even greater sensitivity and selectivity for its detection in pediatric patients[5].

Synthesis and Purification: From Parent Drug to Purified Metabolite

The availability of pure this compound is essential for detailed in vitro and in vivo studies. This section provides a detailed protocol for its synthesis from etoposide and a subsequent preparative HPLC purification method.

Synthesis of this compound via Selective O-Demethylation

The chemical synthesis of this compound from etoposide requires a selective O-demethylation of the 3'-methoxy group. This can be achieved using a variety of demethylating agents. The following protocol outlines a common approach.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve etoposide (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition of Demethylating Agent: Slowly add a solution of a demethylating agent, such as boron tribromide (BBr₃) (2-3 equivalents) in DCM, to the cooled etoposide solution. The reaction is highly exothermic and should be performed with caution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or analytical HPLC.

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol at -78°C.

-

Work-up: Allow the reaction mixture to warm to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: Boron tribromide is highly reactive with water, so anhydrous conditions are crucial to prevent its decomposition and ensure efficient demethylation.

-

Low Temperature: The reaction is performed at a very low temperature to control the reactivity of BBr₃ and minimize side reactions, such as cleavage of other ether or glycosidic bonds in the etoposide molecule.

-

Methanol Quench: Methanol is used to quench the reaction by reacting with any excess BBr₃.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The crude product from the synthesis will contain a mixture of the desired this compound, unreacted etoposide, and other byproducts. Preparative HPLC is the method of choice for obtaining highly pure this compound.

Experimental Protocol: Preparative HPLC Purification

-

Column: A reversed-phase C18 or phenyl column is suitable for this separation.

-

Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of an acid such as acetic acid or formic acid (e.g., 0.1%) to improve peak shape, is typically used.

-

Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent like methanol.

-

Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the peak of this compound.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to assess their purity.

-

Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain the purified this compound as a solid.

Self-Validating System:

-

The purity of the final product should be confirmed by analytical HPLC, showing a single major peak. Further characterization by mass spectrometry and NMR spectroscopy will validate its identity.

Table 1: Representative Preparative HPLC Parameters

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |

| Gradient | 20-60% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 1-5 mL (depending on concentration) |

Characterization: Confirming the Identity of this compound

Once synthesized and purified, the identity and purity of this compound must be confirmed using spectroscopic methods.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide structural information.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 575.1765 | 575.1768 |

| [M+Na]⁺ | 597.1584 | 597.1587 |

Mass Spectral Fragmentation: The fragmentation of this compound in MS/MS experiments will typically involve the loss of the glycosidic unit and further fragmentation of the aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.

Table 3: Representative ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Position | ¹³C δ (ppm) | ¹H δ (ppm) |

| Aglycone | ||

| C-1 | 132.8 | 6.80 (s) |

| C-4 | 108.1 | 6.55 (s) |

| C-5 | 147.2 | - |

| C-6 | 146.9 | - |

| C-7 | 101.5 | 5.98 (s) |

| C-8 | 150.1 | - |

| C-1' | 130.5 | 6.25 (s) |

| C-2', C-6' | 107.9 | 6.15 (s) |

| C-3', C-5' | 145.8 | - |

| C-4' | 134.2 | - |

| OCH₃ | 56.1 | 3.65 (s) |

| Glycoside | ||

| C-1'' | 102.9 | 4.58 (d) |

| ... | ... | ... |

(Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.)

Mechanism of Action: A More Potent Topoisomerase II Poison

This compound, like its parent compound, functions as a topoisomerase II poison. However, key differences in its interaction with the enzyme and its cellular environment lead to its enhanced potency.

Stabilization of the Topoisomerase II-DNA Cleavage Complex

Topoisomerase II functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA strand, thereby resolving topological problems. Etoposide and its catechol metabolite interfere with the re-ligation step of this process, trapping the enzyme in a covalent complex with the cleaved DNA. This "cleavage complex" is a lethal lesion for the cell. Studies have shown that this compound is approximately 2-3 times more potent than etoposide at inducing these topoisomerase II-mediated DNA breaks[7].

The Role of Oxidative Activation

A crucial aspect of this compound's mechanism is its susceptibility to oxidation. The catechol moiety can be oxidized to a highly reactive ortho-quinone. This oxidation can occur enzymatically, for instance by peroxidases, or through reaction with reactive oxygen species (ROS) within the cell.

Figure 1: Metabolic activation and mechanism of action of this compound.

The resulting etoposide quinone is a highly reactive electrophile that can form covalent adducts with cellular macromolecules, including topoisomerase II itself. This covalent modification can further stabilize the cleavage complex and enhance the DNA-damaging effects. Under oxidative conditions, the potency of etoposide catechol in inducing double-stranded DNA breaks is significantly increased[7].

Figure 2: A typical experimental workflow for the synthesis, purification, and characterization of this compound.

Clinical Significance and Future Directions

The formation of this compound has important clinical implications. Its enhanced potency suggests that it may contribute significantly to the overall anticancer activity of etoposide. However, its increased reactivity and potential for redox cycling also raise concerns about its role in etoposide-related toxicities, particularly the development of therapy-related secondary leukemias[1][7].

The inter-individual variability in the expression and activity of CYP3A4 can lead to differences in the extent of etoposide catechol formation, potentially influencing both treatment response and the risk of adverse effects. Therefore, monitoring the plasma levels of both etoposide and its catechol metabolite may be a valuable tool for personalized medicine approaches in patients receiving etoposide therapy[5].

Future research in this area will likely focus on:

-

Developing selective inhibitors of etoposide O-demethylation: This could be a strategy to mitigate the formation of the potentially more toxic catechol metabolite.

-

Designing novel etoposide analogs: Analogs that are less susceptible to metabolic activation to the catechol could offer an improved safety profile.

-

Further elucidating the role of this compound in therapy-related malignancies: A deeper understanding of its contribution to leukemogenesis is crucial for developing safer chemotherapeutic strategies.

Conclusion

This compound is a key metabolite of etoposide that plays a significant role in its biological activity. Its discovery was a result of detailed metabolic studies, and its isolation and synthesis are now achievable through established chemical and chromatographic methods. As a more potent topoisomerase II poison than its parent compound, particularly under oxidative stress, it likely contributes to both the therapeutic efficacy and the toxic side effects of etoposide. A thorough understanding of the science behind this compound is essential for optimizing the clinical use of etoposide and for the development of next-generation topoisomerase II inhibitors with improved therapeutic indices.

References

-

Relling, M. V., et al. (1994). O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. Molecular Pharmacology, 45(2), 353-358. [Link]

-

Jacob, D. A., et al. (2013). Etoposide catechol is an oxidizable topoisomerase II poison. Chemical Research in Toxicology, 26(8), 1156-1158. [Link]

-

Kagan, V. E., et al. (2013). Etoposide catechol is an oxidizable topoisomerase II poison. Chemical Research in Toxicology, 26(8), 1156-1158. [Link]

-

Stähelin, H. (1996). Etoposide: an overview. Cancer Investigation, 14(1), 65-74. [Link]

-

Zheng, N., et al. (2001). Simultaneous determination of etoposide and its catechol metabolite in the plasma of pediatric patients by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 36(6), 674-682. [Link]

-

Feng, Y. L., et al. (2021). Etoposide, an anticancer drug involved in therapy-related secondary leukemia: Enzymes at play. Biochemical Pharmacology, 190, 114631. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Synthetic method for the preparation of the antineoplastic agent etoposide.

-

Afridi, M. I., et al. (2015). HPLC determination of Etoposide in injectable dosage forms. Journal of the Chemical Society of Pakistan, 37(1). [Link]

-

Relling, M. V., et al. (2004). Plasma Etoposide Catechol Increases in Pediatric Patients Undergoing Multiple-Day Chemotherapy with Etoposide. Clinical Cancer Research, 10(4), 1296-1302. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). [Link]

-

Bhusari, S. S., et al. (2019). Validated RP-HPLC for Simultaneous Estimation of Etoposide and Picroside-II in Patented Pharmaceutical Formulation and the Bulk. International Journal of Pharmaceutical and Phytopharmacological Research, 9(2), 83-90. [Link]

-

Van Maanen, J. M., et al. (1987). Etoposide: a new approach to the synthesis of 4-O-(2-amino-2-deoxy-4,6-O-ethylidene-beta-D-glucopyranosyl)-4'-O-demethyl-4-epipodophyllotoxin. Journal of Medicinal Chemistry, 30(2), 231-236. [Link]

-

Gordaliza, M., et al. (2000). Etoposide: discovery and medicinal chemistry. Current Medicinal Chemistry, 7(12), 1171-1190. [Link]

-

Baars, O., & Behrens, P. (2017). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Metabolites, 7(4), 53. [Link]

-

Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]

-

Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]

-

Atkinson, D. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. [Link]

-

Li, W., et al. (2022). Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies. Cancers, 14(15), 3749. [Link]

-

Ibáñez, M., et al. (2013). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. Analytica Chimica Acta, 769, 79-91. [Link]

-

Nagoba, S. N., et al. (2020). Development and Validation of RP-HPLC Method for Estimation of Etoposide in Liposomes. International Journal of Pharmaceutical Sciences and Research, 11(12), 6215-6221. [Link]

-

Brinkhaus, C., et al. (2003). One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. Phytochemistry Reviews, 2(1), 31-43. [Link]

-

Akhmedov, T. N., et al. (2024). Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione derivatives. Beilstein Journal of Organic Chemistry, 20, 1037–1052. [Link]

Sources

- 1. Etoposide, an anticancer drug involved in therapy-related secondary leukemia: Enzymes at play - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etoposide: discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of etoposide and its catechol metabolite in the plasma of pediatric patients by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Etoposide catechol is an oxidizable topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Biosynthetic Pathway of 3',4'-Dihydroxyetoposide: A Technical Guide for Advanced Drug Development

Abstract

Etoposide, a cornerstone of modern chemotherapy, is a semi-synthetic derivative of the plant lignan podophyllotoxin.[1] Its clinical efficacy is well-established; however, its metabolism into derivatives such as 3',4'-dihydroxyetoposide (etoposide catechol) presents a complex landscape of both therapeutic potential and toxicological concern. This catechol metabolite, formed by O-demethylation of the etoposide molecule, exhibits enhanced topoisomerase II inhibitory activity but is also implicated in therapy-related secondary malignancies.[2][3] Understanding and harnessing the biosynthesis of this compound is therefore a critical objective for developing next-generation anticancer agents with improved therapeutic indices. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and potentially engineer the biosynthetic pathway of this compound. We will explore the known metabolic conversion in humans as a foundational model, propose a strategic approach to discover and characterize a plant-based or heterologous biosynthetic pathway, and provide detailed, field-proven protocols for the requisite experimental workflows.

Introduction: The Significance of this compound

Etoposide is a potent topoisomerase II inhibitor used in the treatment of various cancers, including lung, testicular, and bladder cancers.[4] It is produced semi-synthetically from podophyllotoxin, a natural product extracted from the endangered Himalayan mayapple (Podophyllum hexandrum).[1][5] The metabolic fate of etoposide in vivo is a critical determinant of its therapeutic and toxicological profile. One of the key metabolic transformations is the O-demethylation of the 3'-methoxy group on the pendent phenyl ring, leading to the formation of this compound, also known as etoposide catechol.[6]

This conversion is significant for two primary reasons:

-

Enhanced Bioactivity: Etoposide catechol has demonstrated a 2-3 fold increase in potency as a topoisomerase II poison compared to its parent compound, etoposide.[2] This suggests that targeted production or delivery of this metabolite could lead to more effective anticancer therapies.

-

Toxicity and Secondary Malignancies: The catechol moiety is redox-active and can be further oxidized to a reactive quinone species.[3] This etoposide quinone is implicated in off-target effects and has been linked to the development of therapy-related acute myeloid leukemia (t-AML).[7]

A complete understanding of the enzymatic machinery responsible for the conversion of etoposide to its dihydroxy derivative is paramount. Such knowledge would enable the development of biocatalytic production systems for this potent metabolite, facilitating further pharmacological evaluation and the potential for creating novel, safer analogues. This guide outlines a comprehensive strategy to achieve this goal.

The Human Metabolic Pathway: A Blueprint for Discovery

In humans, the metabolism of etoposide to this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[1] Specifically, CYP3A4 and CYP3A5 have been identified as the major isoforms responsible for this 3'-O-demethylation reaction.[8][9]

The reaction proceeds as follows:

-

Substrate: Etoposide

-

Enzymes: CYP3A4, CYP3A5

-

Cofactors: NADPH, O2

-

Reaction: O-demethylation at the 3' position of the E-ring.

-

Product: this compound (Etoposide Catechol)

This well-characterized human metabolic pathway serves as an invaluable blueprint for our investigation into a potential plant-based or heterologously engineered biosynthetic route. It strongly suggests that a plant-derived cytochrome P450 monooxygenase is a prime candidate for catalyzing this specific transformation.

Proposed Biosynthetic Pathway and Elucidation Strategy

While a dedicated biosynthetic pathway for this compound has not been elucidated in plants, we can hypothesize its formation as a final "tailoring" step in a plant species that produces etoposide or its precursors. The elucidation of this step requires a multi-faceted approach, combining bioinformatics, molecular biology, biochemistry, and analytical chemistry.

Our overarching strategy is to identify and characterize a plant-derived enzyme, likely a cytochrome P450, capable of converting etoposide to this compound.

Visualizing the Proposed Pathway

Caption: Proposed final step in the biosynthesis of this compound.

Experimental Workflow for Pathway Elucidation

The following sections detail the key experimental stages for identifying and characterizing the target enzyme.

Stage 1: Candidate Gene Identification

The initial step is to generate a list of candidate genes that may encode an etoposide-3'-O-demethylase. This can be achieved through a combination of bioinformatics and transcriptomics.

4.1.1. Bioinformatics Approach:

-

Homology-based Mining: Perform BLAST searches against plant genome and transcriptome databases using the protein sequences of human CYP3A4 and CYP3A5 as queries. Prioritize hits from medicinal plants known to produce lignans, such as Podophyllum hexandrum.

-

Keyword and Domain Searches: Search protein databases for plant enzymes annotated as "O-demethylase," "cytochrome P450," or containing conserved P450 domains, particularly from the CYP71, CYP75, and CYP82 families, which are known to be involved in secondary metabolism.[10]

4.1.2. Transcriptome Analysis:

-

Data Source: Utilize publicly available transcriptome data from Podophyllum hexandrum or generate new RNA-seq data from different tissues (e.g., rhizome, leaves) and developmental stages of the plant.[11][12]

-

Differential Expression Analysis: Compare gene expression profiles between tissues with high and low concentrations of podophyllotoxin and its derivatives. Genes encoding enzymes involved in the later stages of the pathway are likely to be co-expressed with known etoposide biosynthetic genes.

-

Co-expression Networks: Construct gene co-expression networks to identify uncharacterized genes whose expression patterns correlate with known pathway genes.

Table 1: Example Candidate Gene List from Podophyllum hexandrum Transcriptome

| Candidate Gene ID | Annotation | Homology to Human CYP3A4/5 (E-value) | Differential Expression (Rhizome vs. Leaf) |

| Ph_CYP_001 | Cytochrome P450, CYP71 clan | 1e-50 | 5.2-fold up |

| Ph_CYP_002 | Cytochrome P450, CYP82 clan | 3e-45 | 4.8-fold up |

| Ph_ODM_001 | Putative O-demethylase | N/A | 3.5-fold up |

| ... | ... | ... | ... |

Stage 2: Heterologous Expression of Candidate Enzymes

Once a list of candidate genes is generated, the next step is to express them in a heterologous host system for functional characterization. Nicotiana benthamiana is an excellent choice for rapid, transient expression, while Saccharomyces cerevisiae (yeast) is suitable for stable expression and larger-scale enzyme production.[13]

Workflow for Heterologous Expression and In Vivo Assay

Caption: Workflow for transient expression in N. benthamiana.

Protocol 1: Transient Expression in Nicotiana benthamiana

-

Gene Synthesis and Cloning: Synthesize codon-optimized candidate genes and clone them into a suitable plant expression vector (e.g., pEAQ-HT).

-

Agrobacterium Transformation: Transform the expression constructs into Agrobacterium tumefaciens strain GV3101 by electroporation.

-

Infiltration: Grow the transformed Agrobacterium cultures and infiltrate them into the leaves of 4-6 week old N. benthamiana plants. Co-infiltrate with a construct expressing a viral suppressor of gene silencing (e.g., p19) to enhance protein expression.

-

Substrate Feeding (Optional): At 3 days post-infiltration, infiltrate the same leaf patches with a solution of etoposide (e.g., 1 mM in a suitable buffer) to provide the substrate for the expressed enzyme.

-

Harvesting and Extraction: At 5-7 days post-infiltration, harvest the infiltrated leaf tissue, freeze-dry, and grind to a fine powder. Extract the metabolites using a suitable solvent system (e.g., methanol or ethyl acetate).

-

Analysis: Analyze the crude extracts for the presence of this compound using LC-MS/MS.

Stage 3: In Vitro Enzyme Assays

For promising candidates identified through in vivo screening, in vitro enzyme assays are essential to confirm activity and determine kinetic parameters. This requires the production and purification of the candidate enzymes.

Protocol 2: In Vitro Cytochrome P450 Assay

-

Enzyme Preparation: Express the candidate P450 and its cognate NADPH-cytochrome P450 reductase (CPR) in a suitable system (e.g., yeast microsomes or E. coli). Purify the enzymes if necessary.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Purified P450 enzyme (e.g., 50 pmol)

-

Purified CPR (in a 1:2 molar ratio with P450)

-

Etoposide (substrate, e.g., 100 µM)

-

-

Initiation: Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) with shaking.

-

Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or methanol).

-

Analysis: Centrifuge the mixture to pellet the protein and analyze the supernatant by LC-MS/MS for the formation of this compound.

Table 2: Representative Kinetic Data for a Candidate Enzyme

| Substrate | Km (µM) | Vmax (pmol/min/nmol P450) | kcat (s-1) |

| Etoposide | 85.2 ± 9.5 | 350 ± 25 | 0.0058 |

Stage 4: Product Identification and Structural Elucidation

Unambiguous identification of the reaction product as this compound is crucial.

4.4.1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Method: Develop a sensitive and specific LC-MS/MS method for the separation and detection of etoposide and its catechol metabolite. Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions for both etoposide and this compound.

-

Confirmation: Compare the retention time and fragmentation pattern of the enzymatic product with an authentic chemical standard of this compound.

4.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

For large-scale reactions, purify the product using preparative HPLC and perform structural elucidation using ¹H and ¹³C NMR. The key diagnostic signals will be the changes in the chemical shifts of the aromatic protons on the E-ring following the demethylation.

Conclusion and Future Directions

The elucidation of the biosynthetic pathway for this compound represents a significant step forward in the metabolic engineering of this important class of anticancer agents. The strategy outlined in this guide, leveraging knowledge from human metabolism and employing modern biotechnological tools, provides a clear and robust roadmap for identifying and characterizing the key enzymatic step in its formation.

Successful identification of a plant-derived etoposide-3'-O-demethylase will open up several exciting avenues for future research:

-

Metabolic Engineering: The identified gene can be integrated into a heterologous host (e.g., yeast or N. benthamiana) that has been engineered to produce etoposide, thereby enabling the complete biosynthesis of this compound.

-

Enzyme Engineering: The catalytic properties of the identified enzyme can be further improved through protein engineering to enhance its efficiency and substrate specificity.

-

Novel Analogue Synthesis: The enzyme can be used as a biocatalyst to generate novel catechol derivatives of etoposide and other lignans for drug discovery programs.

By following the principles and protocols detailed in this guide, researchers will be well-equipped to unravel the biosynthesis of this compound and contribute to the development of safer and more effective cancer therapies.

References

-

Lau, W., & Sattely, E. S. (2015). Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone. Science, 349(6253), 1224-1228. [Link]

-

Relling, M. V., et al. (2004). Kinetics and regulation of cytochrome P450-mediated etoposide metabolism. Drug Metabolism and Disposition, 32(9), 991-998. [Link]

-

PharmGKB. (n.d.). Etoposide Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Leete, E., & Bodem, G. B. (1966). The biosynthesis of the lignans of Podophyllum peltatum. Journal of the American Chemical Society, 88(14), 3274-3275.

- Nelson, D. R. (2006). Cytochrome P450 nomenclature, 2004. Methods in molecular biology (Clifton, N.J.), 320, 1-10.

- Sainsbury, F., & Lomonossoff, G. P. (2008). Extremely high-level transient protein expression in plants by optimizing gene replication vectors. Plant physiology, 148(3), 1212-1218.

- Hande, K. R. (1998). Etoposide: four decades of development of a topoisomerase II inhibitor. European Journal of Cancer, 34(10), 1514-1521.

- Kawai, H., et al. (1998). A study on the metabolism of etoposide and possible interactions with antitumor or supporting agents by human liver microsomes. Journal of pharmaceutical and biomedical analysis, 17(4-5), 721-729.

-

Schultz, E. B., et al. (2019). Total Biosynthesis for Milligram-Scale Production of Etoposide Intermediates in a Plant Chassis. ACS Synthetic Biology, 8(12), 2796-2804. [Link]

-

Farrow, S. C., & Facchini, P. J. (2010). Biochemistry and occurrence of O-demethylation in plant metabolism. Phytochemistry, 71(11-12), 1276-1284. [Link]

- Hauer, B., et al. (2020). Methods for the detection and analysis of dioxygenase catalyzed dihydroxylation in mutant derived libraries. Methods in enzymology, 644, 321-343.

-

Zhang, W., et al. (2021). Etoposide, an anticancer drug involved in therapy-related secondary leukemia: Enzymes at play. Translational Oncology, 14(9), 101169. [Link]

-

Ketron, A. C., et al. (2013). Etoposide catechol is an oxidizable topoisomerase II poison. Chemical research in toxicology, 26(9), 1333-1340. [Link]

-

Guengerich, F. P. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. Current protocols in toxicology, 41(1), 4.2.1-4.2.8. [Link]

-

Unwalla, H. J., & Li, J. (2012). Heterologous expression of plant glycosyltransferases for biochemistry and structural biology. Methods in molecular biology (Clifton, N.J.), 835, 149-169. [Link]

- Strack, D., & Matern, U. (1985). High-performance liquid chromatographic assay for etoposide in human plasma.

-

Chauhan, R. S., et al. (2016). Comparative whole-transcriptome analysis in Podophyllum species identifies key transcription factors contributing to biosynthesis of podophyllotoxin in P. hexandrum. Molecular genetics and genomics : MGG, 291(3), 1243-1261. [Link]

- Van Maanen, J. M., et al. (1988). Metabolism of etoposide: formation of etoposide catechol, etoposide semiquinone, and etoposide quinone. Cancer research, 48(16), 4658-4662.

-

Thimmaraju, R., et al. (2022). Metabolic Engineering of Nicotiana benthamiana to Produce Cannabinoid Precursors and Their Analogues. International Journal of Molecular Sciences, 23(23), 14754. [Link]

-

Wang, P., et al. (2021). Editorial: Engineering Yeast to Produce Plant Natural Products. Frontiers in Bioengineering and Biotechnology, 9, 789510. [Link]

-

Kellner, S., et al. (2018). Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates. Journal of Biological Chemistry, 293(49), 18835-18845. [Link]

-

Hage, S. E., & Facchini, P. J. (2010). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Phytochemistry, 71(11-12), 1276-1284. [Link]

-

Sharma, V., et al. (2016). Comparative whole-transcriptome analysis in Podophyllum species identifies key transcription factors contributing to biosynthesis of podophyllotoxin in P. hexandrum. Molecular genetics and genomics, 291(3), 1243-1261. [Link]

-

Chen, Q., & Li, M. (2021). Engineering Yeast to Produce Plant Natural Products. Frontiers in Bioengineering and Biotechnology, 9, 789510. [Link]

- Reed, J., et al. (2017). Metabolic engineering of Nicotiana benthamiana for production of the anti-malarial drug artemisinin. eLife, 6, e22615.

-

Liu, X., et al. (2021). Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis. International Journal of Molecular Sciences, 22(16), 8758. [Link]

-

Rajan, S., et al. (2022). Metabolic Engineering of Nicotiana benthamiana to Produce Cannabinoid Precursors and Their Analogues. International Journal of Molecular Sciences, 23(23), 14754. [Link]

-

Van Eerd, P., et al. (2003). Production of catechols. Wageningen University and Research. [Link]

-

JJ Medicine. (2017, September 19). Catecholamine Biosynthesis Pathway [Video]. YouTube. [Link]

-

Li, Y., et al. (2018). HIGH-THROUGHPUT TRANSCRIPTOME SEQUENCING AND ANALYSIS OF THE ENDANGERED ANTICANCER MEDICINAL PLANT SINOPODOPHYLLUM HEXANDRUM (RO. Pakistan Journal of Botany, 50(5), 1957-1964. [Link]

-

Dudley, Q. M., et al. (2022). Engineering Nicotiana benthamiana as a platform for natural product biosynthesis. Current Opinion in Plant Biology, 66, 102194. [Link]

-

Pharmapedia. (2016, June 4). Biosynthesis of Catecholamines [Video]. YouTube. [Link]

-

Rajan, S., et al. (2022). Metabolic Engineering of Nicotiana benthamiana to Produce Cannabinoid Precursors and Their Analogues. Semantic Scholar. [Link]

- Luo, X., et al. (2019). Complete biosynthesis of cannabinoids and their unnatural analogues in yeast.

-

De La Torre, A., & Sarlah, D. (2022). Synthetic biochemical production of medicinal natural products in yeast. Stanford Digital Repository. [Link]

-

Liu, Y., et al. (2023). Miltiradiene Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana. International Journal of Molecular Sciences, 24(23), 17042. [Link]

-

Zhang, W., et al. (2021). Etoposide, an anticancer drug involved in therapy-related secondary leukemia: Enzymes at play. Translational oncology, 14(9), 101169. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Etoposide catechol is an oxidizable topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etoposide, an anticancer drug involved in therapy-related secondary leukemia: Enzymes at play - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. eltislab.com [eltislab.com]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. Frontiers | Phylogenomic analysis of cytochrome P450 multigene family and its differential expression analysis in pepper (Capsicum annuum L.) [frontiersin.org]

- 10. Comparative whole-transcriptome analysis in Podophyllum species identifies key transcription factors contributing to biosynthesis of podophyllotoxin in P. hexandrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pakbs.org [pakbs.org]

- 12. Total Biosynthesis for Milligram-Scale Production of Etoposide Intermediates in a Plant Chassis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Editorial: Engineering Yeast to Produce Plant Natural Products [frontiersin.org]

The Genesis of 3',4'-Dihydroxyetoposide: From Folk Remedy to Potent Metabolite

A Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 3',4'-Dihydroxyetoposide, a critical metabolite of the widely used anticancer drug, etoposide. While not a direct product of nature, its origins are deeply rooted in the plant kingdom, specifically from the lignan podophyllotoxin. This document traces the journey from the natural sources of podophyllotoxin, through the semi-synthetic creation of etoposide, to the metabolic generation of this compound. We will delve into the biosynthetic pathways, enzymatic conversions, and provide detailed protocols for the in vitro generation, isolation, and characterization of this potent catechol metabolite. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's origins, production, and analysis.

Introduction: The Lineage of a Potent Anticancer Agent

This compound, also known as etoposide catechol, is a significant metabolite of etoposide, a cornerstone in the treatment of various cancers, including lung and testicular cancer.[1][2] Etoposide itself is a semi-synthetic derivative of podophyllotoxin, a naturally occurring cytotoxic lignan.[3] The journey to understanding this compound, therefore, begins with its natural progenitor, podophyllotoxin, found in the rhizomes of plants from the Podophyllum genus.[1] This guide will illuminate the multi-step process that transforms a compound from a traditional folk medicine into a clinically relevant metabolite.

The Natural Foundation: Podophyllotoxin and its Botanical Sources

The ultimate natural source of the carbon skeleton of this compound is podophyllotoxin. This aryltetralin lignan is most famously extracted from the rhizomes of Podophyllum peltatum (American mayapple) and Podophyllum hexandrum (syn. P. emodi, Himalayan mayapple).[1][3] These perennial herbs have a long history of use in traditional medicine.[1] The concentration of podophyllotoxin can vary significantly based on the plant's age, geographical location, and the season of harvest.[4]

Biosynthesis of Podophyllotoxin in Podophyllum

The biosynthesis of podophyllotoxin is a complex process originating from the phenylpropanoid pathway.[1] The journey begins with the amino acid phenylalanine, which is converted to the precursor molecule, coniferyl alcohol, through a series of enzymatic steps.[1] From coniferyl alcohol, the pathway to podophyllotoxin involves several key transformations, including dimerization, reductions, and cyclizations.[1]

The key steps in the biosynthesis of podophyllotoxin are outlined below:

-

Phenylalanine to Coniferyl Alcohol: The pathway starts with the deamination of phenylalanine to cinnamic acid, followed by a series of hydroxylations and methylations to produce coniferyl alcohol.

-

Dimerization: Two molecules of coniferyl alcohol undergo stereospecific dimerization to form (+)-pinoresinol.[1]

-

Reduction and Cyclization: A series of enzymatic reductions and cyclizations convert (+)-pinoresinol through several intermediates, including (-)-matairesinol and (-)-yatein, to ultimately yield podophyllotoxin.[1]

Caption: Simplified biosynthetic pathway of podophyllotoxin from phenylalanine.

From Nature to the Clinic: The Semi-Synthesis of Etoposide

While podophyllotoxin exhibits cytotoxic properties, its clinical use is limited by its toxicity.[1] This led to the development of less toxic, semi-synthetic derivatives, with etoposide being a prominent success.[1][2] The conversion of podophyllotoxin to etoposide involves chemical modifications that alter its mechanism of action from a tubulin inhibitor to a topoisomerase II inhibitor.[2]

The semi-synthetic process generally involves the following key transformations:

-

Demethylation and Epimerization: Podophyllotoxin is first converted to 4'-demethylepipodophyllotoxin.[5]

-

Glycosylation: The 4'-hydroxyl group of 4'-demethylepipodophyllotoxin is then glycosylated with a derivative of glucose.[5] This step is crucial for its altered biological activity.

The resulting molecule, etoposide, has become an essential tool in chemotherapy.[1]

The Metabolic Transformation: Generation of this compound

This compound (etoposide catechol) is a primary metabolite of etoposide, formed through O-demethylation of the 3'-methoxyl group on the pendant phenyl ring.[6][7] This biotransformation is primarily carried out by the cytochrome P450 enzyme system in the liver.[6][7]

The Role of Cytochrome P450 Enzymes

In vitro studies using human liver microsomes and recombinant enzymes have identified CYP3A4 and CYP3A5 as the principal enzymes responsible for the conversion of etoposide to its catechol metabolite.[6][7][8] The reaction is a monooxygenation that removes the methyl group from the 3'-position, yielding the dihydroxy derivative.

Caption: Enzymatic conversion of etoposide to this compound.

This metabolic activation is of significant interest as the catechol metabolite can be further oxidized to a reactive quinone, which may contribute to both the therapeutic and toxic effects of etoposide.[9]

Experimental Protocols: In Vitro Generation and Isolation of this compound

The following protocol provides a generalized framework for the in vitro generation of this compound using human liver microsomes, a standard method for studying drug metabolism.

Rationale Behind Experimental Choices

The use of human liver microsomes provides a rich source of cytochrome P450 enzymes, closely mimicking the metabolic environment of the human liver.[10] The inclusion of an NADPH-generating system is critical, as NADPH is a necessary cofactor for CYP-mediated reactions.[10] The selection of analytical techniques such as HPLC coupled with mass spectrometry allows for the sensitive and specific detection and quantification of the parent drug and its metabolites.[10]

Step-by-Step Methodology

Objective: To generate and isolate this compound from the in vitro metabolism of etoposide using human liver microsomes.

Materials:

-

Etoposide

-

Human Liver Microsomes (commercially available)

-

NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Quenching solution (e.g., cold acetonitrile)

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18)

-

Mass spectrometer (for detection and identification)

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

-

Phosphate buffer (pH 7.4)

-

Human Liver Microsomes (final concentration typically 0.5-1.0 mg/mL)

-

Etoposide (dissolved in a suitable solvent like DMSO, final concentration typically 10-100 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.

-

-

Initiation of the Metabolic Reaction:

-

Initiate the reaction by adding the NADPH-generating system to the pre-incubated mixture.

-

Incubate at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). A time-course experiment may be necessary to determine the optimal incubation time.

-

-

Termination of the Reaction:

-

Stop the reaction by adding an equal volume of cold quenching solution (e.g., acetonitrile). This will precipitate the microsomal proteins and halt enzymatic activity.

-

-

Sample Preparation for Analysis:

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

-

-

Isolation and Purification (for larger scale):

-

For isolating larger quantities of the metabolite, the supernatant can be concentrated under a stream of nitrogen.

-

The concentrated extract can then be subjected to preparative or semi-preparative HPLC using a suitable gradient elution to separate the this compound from the parent etoposide and other potential metabolites.

-

Fractions corresponding to the this compound peak are collected.

-

Self-Validating System

This protocol incorporates self-validating controls:

-

Negative Control (No NADPH): An incubation performed without the NADPH-generating system should not produce significant amounts of the metabolite, confirming the dependency on CYP enzymes.

-

Negative Control (No Microsomes): An incubation without microsomes will demonstrate that the conversion is not due to non-enzymatic degradation.

-

Positive Control: If available, a known inhibitor of CYP3A4 (e.g., ketoconazole) can be included in an incubation to show a significant reduction in the formation of this compound, thus confirming the role of this specific enzyme.

Analytical Characterization

The identification and quantification of this compound require robust analytical techniques. The table below summarizes the most commonly employed methods.

| Analytical Technique | Principle | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a stationary and a mobile phase. | Quantification of etoposide and its metabolites in biological matrices. | [10] |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. Often coupled with HPLC (LC-MS). | Structural elucidation and sensitive detection of this compound. | [10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. | Definitive structural confirmation of the isolated metabolite. | [11] |

| Electrochemical Detection | Measures the current generated by the oxidation or reduction of the analyte at an electrode. | Sensitive detection of the catechol moiety of this compound. | [12] |

Conclusion

This compound stands as a compelling example of a pharmacologically important molecule that, while not directly sourced from nature, owes its existence to a natural product scaffold. Its journey from the podophyllotoxin-rich rhizomes of Podophyllum species to its formation in the human liver highlights the intricate interplay between natural product chemistry, synthetic modification, and drug metabolism. A thorough understanding of this pathway is crucial for drug development professionals and researchers aiming to optimize the therapeutic index of etoposide and to explore the biological activities of its metabolites. The methodologies and insights provided in this guide offer a solid foundation for further investigation into the fascinating world of this potent anticancer agent and its derivatives.

References

- Ayres, D. C., & Loike, J. D. (1990). Lignans: Chemical, biological and clinical properties. Cambridge university press.

- Handa, K., & Sato, S. (1997). Generation of DNA-cleaving active species from the antitumor podophyllotoxin derivative etoposide (VP-16) by a myeloperoxidase-H2O2-chloride system. Biochemical pharmacology, 53(3), 347-353.

- Relling, M. V., et al. (1992). Human cytochrome P450 metabolism of teniposide and etoposide. Journal of Pharmacology and Experimental Therapeutics, 261(2), 491-496.

- van Maanen, J. M., et al. (1988). The molecular pharmacology of etoposide. Journal of the National Cancer Institute, 80(17), 1526-1539.

- Hakkak, R., et al. (2002). Etoposide-induced DNA damage in human leukemia cells: a study of the role of reactive oxygen species. Molecular cancer therapeutics, 1(11), 937-945.

- Stähelin, H., & von Wartburg, A. (1991). The chemical and biological route from podophyllotoxin glucoside to etoposide. Cancer research, 51(1), 5-15.

- Zhuo, X., et al. (2004). Kinetics and regulation of cytochrome P450-mediated etoposide metabolism. Drug metabolism and disposition, 32(9), 1011-1018.

- Holthuis, J. J. M. (1988). Etoposide and teniposide. Bioanalysis, metabolism and clinical pharmacokinetics. Pharmacy World & Science, 10(3), 101-116.

- Issell, B. F. (1982). Etoposide (VP-16-213). Cancer chemotherapy and pharmacology, 7(2-3), 73-80.

- Sinkule, J. A. (1984). Etoposide: a semisynthetic epipodophyllotoxin. Chemistry, pharmacology, pharmacokinetics, adverse effects and use as an antineoplastic agent. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 4(2), 61-73.

- You, Y. (2005). Podophyllotoxin derivatives: current synthetic approaches for new anticancer agents. Current pharmaceutical design, 11(13), 1695-1717.

- Gordaliza, M., et al. (2004). Podophyllotoxin: from the isolation of the product to its clinical application. Current medicinal chemistry, 11(19), 2545-2569.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents. IARC monographs on the evaluation of carcinogenic risks to humans, 76, 179.

- Kettle, A. J., & Winterbourn, C. C. (1994). Formation of a 4-chloro-3, 5-dimethoxyphenyl radical from the reaction of 4-chloro-3, 5-dimethoxyphenol with myeloperoxidase. Archives of biochemistry and biophysics, 315(1), 136-142.

- Canel, C., et al. (2000). Podophyllotoxin. Phytochemistry, 54(2), 115-120.

-

Etoposide Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PharmGKB. Retrieved January 24, 2026, from [Link]

- In vitro metabolism of etoposide (VP-16-213) by liver microsomes and irreversible binding of reactive intermediates to microsomal proteins. (1987). Cancer Research, 47(23), 6199-6204.

-

Etoposide. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Conversion of podophyllotoxin into etoposide. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- Biosynthesis, total synthesis, and pharmacological activities of aryltetralin-type lignan podophyllotoxin and its derivatives. (2022). Natural Product Reports, 39(10), 1856-1884.

- Etoposide, an anticancer drug involved in therapy-related secondary leukemia: Enzymes at play. (2021).

- Podophyllotoxin: History, Recent Advances and Future Prospects. (2021). Molecules, 26(8), 2269.

- Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile. (2021). Molecules, 26(21), 6439.

- Etoposide and teniposide. Bioanalysis, metabolism and clinical pharmacokinetics. (1988). Pharmacy World & Science, 10(3), 101-116.

- Etoposide pharmacokinetics in children treated for acute myeloid leukemia. (2006). Anti-cancer drugs, 17(9), 1087-1094.

- Formation of a dihydroxy metabolite of phenytoin in human liver microsomes/cytosol: roles of cytochromes P450 2C9, 2C19, and 3A4. (2000). Drug metabolism and disposition, 28(11), 1361-1368.

- Phase I and pharmacokinetic study of etoposide phosphate. (1995). Journal of clinical oncology, 13(10), 2582-2589.

Sources

- 1. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Etoposide: a semisynthetic epipodophyllotoxin. Chemistry, pharmacology, pharmacokinetics, adverse effects and use as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Etoposide pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Kinetics and regulation of cytochrome P450-mediated etoposide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro metabolism of etoposide (VP-16-213) by liver microsomes and irreversible binding of reactive intermediates to microsomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of high-dose etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. publications.iarc.who.int [publications.iarc.who.int]

The Catechol Advantage: A Deep Dive into the Structure-Activity Relationship of 3',4'-Dihydroxyetoposide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Etoposide, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects by inhibiting topoisomerase II, a critical enzyme in DNA replication and repair. However, its clinical efficacy is often hampered by drug resistance and dose-limiting toxicities. This has spurred the investigation of its metabolites, among which 3',4'-Dihydroxyetoposide, the catechol metabolite, has emerged as a compound of significant interest. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of this compound, offering a detailed analysis of its synthesis, mechanism of action, and the structural modifications that influence its potent anti-cancer activity. We delve into the critical role of the catechol moiety, its impact on topoisomerase II inhibition, and the implications for overcoming etoposide resistance. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this potent etoposide derivative.

Introduction: The Clinical Significance of Etoposide and the Emergence of its Catechol Metabolite

Etoposide, a semi-synthetic derivative of podophyllotoxin, is a widely used antineoplastic agent effective against a range of cancers, including small-cell lung cancer, testicular cancer, and lymphomas.[1] Its mechanism of action involves the formation of a ternary complex with DNA and topoisomerase II, leading to the stabilization of DNA strand breaks and subsequent cell death.[2] Despite its clinical utility, the development of resistance and significant side effects remain major challenges.

Metabolic activation of etoposide has been identified as a critical factor influencing both its therapeutic efficacy and its potential for inducing secondary malignancies.[3] A key metabolic pathway involves the O-demethylation of the phenolic E-ring of etoposide, primarily mediated by the cytochrome P450 enzyme CYP3A4, to form this compound, also known as etoposide catechol.[4][5] This catechol metabolite has garnered considerable attention due to its enhanced biological activity compared to the parent drug.

This guide will dissect the intricate relationship between the structure of this compound and its potent anti-cancer properties, providing a foundation for the rational design of novel and more effective topoisomerase II inhibitors.

The Genesis of Potency: Synthesis and Metabolic Formation of this compound

The availability of this compound for research and development relies on both its isolation from biological systems and its chemical synthesis.

Enzymatic Formation: The Role of CYP3A4

In vivo, this compound is formed through the metabolic O-demethylation of etoposide. This biotransformation is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[4][5] The activity of CYP3A4 can vary significantly among individuals, leading to inter-patient variability in the levels of the catechol metabolite and potentially influencing both therapeutic response and toxicity.[4]

Experimental Protocol: In Vitro Enzymatic Synthesis of this compound

This protocol outlines a general procedure for the in vitro generation of this compound from etoposide using human liver microsomes, which are rich in CYP enzymes.

Materials:

-

Etoposide

-

Human Liver Microsomes (commercially available)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Methanol (for reaction quenching)

-

Centrifuge

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding etoposide (dissolved in a suitable solvent like DMSO at a low final concentration) to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of this compound using a validated HPLC method.

Chemical Synthesis: A Pathway to Analogs

While enzymatic methods provide a means to generate the catechol, chemical synthesis is essential for producing larger quantities and for creating a diverse library of analogs to probe the SAR. The synthesis of this compound and its analogs typically involves the modification of the podophyllotoxin scaffold. A key challenge is the selective demethylation of the E-ring without affecting other sensitive functional groups in the molecule.

Conceptual Chemical Synthesis Workflow

Caption: A conceptual workflow for the chemical synthesis of this compound from podophyllotoxin.

The Core of Activity: Mechanism of Action as a Topoisomerase II Poison

Like its parent compound, this compound is a topoisomerase II poison.[2] DNA topoisomerases are essential enzymes that resolve topological problems in DNA by creating transient single- or double-strand breaks.[2] Topoisomerase II creates a transient double-strand break, allows another DNA duplex to pass through, and then re-ligates the break. Etoposide and its catechol metabolite interfere with the re-ligation step of this process.[2]

The interaction of this compound with the topoisomerase II-DNA complex leads to the stabilization of the "cleavable complex," a covalent intermediate where the enzyme is linked to the 5'-ends of the broken DNA.[6] The accumulation of these stabilized cleavable complexes results in permanent double-strand breaks, which, if not repaired, trigger apoptotic cell death.[2]

The Ternary Complex: A Molecular Embrace

The cytotoxic activity of this compound is a direct consequence of its ability to stabilize the ternary complex formed between topoisomerase II and DNA.[2] The drug intercalates into the DNA at the site of cleavage, interacting with both the enzyme and the nucleic acid.[7] The catechol moiety of this compound plays a crucial role in these interactions, contributing to its enhanced potency.

Sources

- 1. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Topoisomerase II-Drug Interaction Domains: Identification of Substituents on Etoposide that Interact with the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the structural basis and design guidelines for type II topoisomerase-targeting anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Characterization of 3',4'-Dihydroxyetoposide (Etoposide Catechol)

Introduction

3',4'-Dihydroxyetoposide, commonly referred to as etoposide catechol, is a critical active metabolite of the widely used chemotherapeutic agent, etoposide.[1][2] Etoposide is a semi-synthetic derivative of podophyllotoxin and functions as a topoisomerase II inhibitor, inducing DNA strand breaks and leading to apoptosis in cancer cells.[3][4][5] The metabolic conversion of etoposide to its catechol derivative is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[1] This biotransformation is of significant interest to researchers and drug development professionals due to the catechol's heightened biological activity and its potential implications in both the therapeutic efficacy and toxicological profile of etoposide, including the development of treatment-related secondary leukemias.[2][6]

This technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of this compound, offering field-proven insights and detailed methodologies for its study.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, formulation, and the interpretation of its biological activity. Due to its nature as a metabolite, extensive experimental data for the isolated compound is not as readily available as for its parent drug, etoposide. However, we can compile computed data and draw informed inferences from the properties of etoposide.

Chemical Structure and Identity

-

IUPAC Name: (5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1][3]dioxin-6-yl]oxy]-9-(3,4-dihydroxy-5-methoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[6]benzofuro[6,5-f][1][3]benzodioxol-8-one[7]

-

Synonyms: Etoposide Catechol, 3'-O-Desmethyletoposide[7]

-

Molecular Formula: C₂₈H₃₀O₁₃[7]

Quantitative Physicochemical Data

The following table summarizes key physicochemical parameters for this compound. Where experimental data is not available, computed values from reliable sources are provided. For comparative purposes, experimental data for the parent compound, etoposide, is also included.

| Property | This compound | Etoposide (Parent Compound) | Source |

| Molecular Weight | 574.5 g/mol (Computed) | 588.56 g/mol | [7],[3] |

| Melting Point | Not available | 236-251 °C | [3] |

| logP (Octanol/Water) | 0.3 (Computed) | 0.6 | [7],[3] |

| Topological Polar Surface Area | 172 Ų (Computed) | 161 Ų | [7],[3] |

| Solubility | Not experimentally determined. Expected to have slightly increased aqueous solubility compared to etoposide due to the additional hydroxyl group. | - Very soluble in methanol and chloroform- Slightly soluble in ethanol- Sparingly soluble in water | [3] |

| pKa | Not available | 9.8 | [3] |

Insight: The presence of the catechol moiety in this compound, with its two adjacent hydroxyl groups, is expected to increase its polarity compared to etoposide, which has a methoxy and a hydroxyl group in the equivalent positions. This increased polarity, as reflected in the lower computed logP and higher topological polar surface area, likely translates to a modest increase in aqueous solubility. However, like etoposide, it is anticipated to be more soluble in polar organic solvents such as methanol and DMSO. The catechol group is also more acidic than the single phenolic hydroxyl group of etoposide, suggesting a lower pKa.

Biological Activity and Mechanism of Action

This compound, like its parent compound, is a potent inhibitor of topoisomerase II.[6][8] This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the transient covalent complex between topoisomerase II and DNA, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[4][5] This genomic damage triggers cell cycle arrest and ultimately induces apoptosis.[2]

Significantly, studies have shown that this compound is a more potent topoisomerase II poison than etoposide, particularly under oxidative conditions.[6] The catechol moiety is susceptible to oxidation, forming a reactive ortho-quinone species. This oxidative activation is believed to contribute to its enhanced DNA-damaging activity and may also play a role in the off-target effects and toxicities associated with etoposide therapy.[6]

Caption: Mechanism of action of etoposide and its catechol metabolite.

Synthesis and Stability

Synthesis

This compound is typically generated in situ through the metabolism of etoposide. For research purposes, it can be synthesized from etoposide. A common laboratory-scale synthesis involves the selective demethylation of the 3'-methoxy group of etoposide. This can be achieved using various demethylating agents.

Conceptual Synthesis Workflow:

Sources

- 1. Simultaneous determination of etoposide and its catechol metabolite in the plasma of pediatric patients by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A pharmacovigilance study of etoposide in the FDA adverse event reporting system (FAERS) database, what does the real world say? [frontiersin.org]

- 3. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Etoposide catechol is an oxidizable topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C28H30O13 | CID 127462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Etoposide Quinone Is a Redox-Dependent Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]

in silico modeling of 3',4'-Dihydroxyetoposide-topoisomerase II interaction

An In-Depth Technical Guide: In Silico Modeling of the 3',4'-Dihydroxyetoposide-Topoisomerase II-DNA Ternary Complex

Prepared by: Gemini, Senior Application Scientist

Abstract

Etoposide is a cornerstone chemotherapeutic agent that targets human topoisomerase II (TopoII), a vital enzyme controlling DNA topology. Its clinical efficacy is intrinsically linked to its metabolism, primarily the formation of the this compound catechol derivative by cytochrome P450 enzymes.[1][2][3] This metabolite is implicated in both the therapeutic and toxicological profiles of the parent drug, including the potential for treatment-related secondary leukemias.[4][5] Understanding the atomic-level interactions of this catechol metabolite within the TopoII-DNA cleavage complex is paramount for designing safer and more effective next-generation inhibitors. This technical guide provides a comprehensive, field-proven computational workflow for modeling the interaction between this compound and the human topoisomerase II-DNA ternary complex. We detail the entire in silico pipeline, from system preparation and molecular docking to all-atom molecular dynamics simulations and binding free energy calculations, offering not just a protocol but the scientific rationale behind each critical step. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational methods to elucidate the mechanisms of TopoII poisons.

Chapter 1: Biological and Chemical Foundations

The Target: Human Topoisomerase II

Human topoisomerase II is an essential enzyme that resolves topological challenges in DNA, such as knots and tangles, which arise during replication, transcription, and chromosome segregation.[6][7] It functions by creating a transient, enzyme-linked double-strand break in one DNA segment (the G-segment), passing another intact DNA duplex (the T-segment) through the break, and then resealing the cleaved DNA.[4] This intricate process involves a short-lived intermediate known as the "cleavage complex," where the enzyme is covalently attached to the 5' ends of the cleaved DNA.[7] Because of their critical role in managing DNA architecture, particularly in rapidly proliferating cancer cells, TopoII enzymes (isoforms α and β) are validated targets for anticancer drugs.[8][9][10]

The Poison: Etoposide and its Mechanism

Etoposide, a semi-synthetic derivative of podophyllotoxin, does not inhibit the catalytic activity of TopoII directly.[11][12] Instead, it acts as a "topoisomerase poison." It stabilizes the transient cleavage complex by binding to both the enzyme and the DNA at the cleavage site, thereby preventing the crucial DNA re-ligation step.[7][13][14] This transforms the transient enzymatic intermediate into a permanent DNA double-strand break, which, if unrepaired, triggers apoptotic cell death.[14] The drug essentially converts the enzyme into a DNA-damaging agent.[13] Structural studies have revealed that etoposide intercalates into the DNA at the cleavage site and makes critical contacts with the protein, effectively acting as a wedge that stalls the re-ligation machinery.[15]

The Metabolite of Interest: this compound (Etoposide Catechol)